molecular formula C23H27N3O5 B2597353 N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1798515-32-8

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2597353
CAS No.: 1798515-32-8
M. Wt: 425.485
InChI Key: BIQVXIZYTJBCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two amide linkages and distinct substituents:

  • Methoxy groups: Two methoxy moieties (on the ethyl and phenyl groups) influence electronic properties and metabolic stability .
  • 2-Oxopyrrolidin: A five-membered lactam ring capable of hydrogen bonding (donor and acceptor) .
  • 4-Methylphenyl: Enhances lipophilicity and may modulate target binding .

Below, it is compared to structurally analogous compounds to elucidate structure-activity relationships (SARs) and physicochemical properties.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15-10-11-16(13-18(15)26-12-6-9-21(26)27)25-23(29)22(28)24-14-20(31-3)17-7-4-5-8-19(17)30-2/h4-5,7-8,10-11,13,20H,6,9,12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQVXIZYTJBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2-methoxyphenyl isocyanate and 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylamine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups and pyrrolidinone carbonyl are primary oxidation targets.

Reaction SiteReagents/ConditionsProductsNotes
Methoxy group (aromatic)HBr (48%) in acetic acid, refluxPhenolic derivative (-OCH₃ → -OH)Demethylation observed in analogues
Pyrrolidinone carbonylKMnO₄ in acidic conditionsCarboxylic acid derivative (C=O → COOH)Requires harsh conditions
Ethanediamide linkerOzone (O₃), followed by H₂O₂Cleavage to form carboxylic acidsTheoretical pathway

Reduction Reactions

Reduction targets include the carbonyl group and aromatic rings.

Reaction SiteReagents/ConditionsProductsNotes
Pyrrolidinone carbonylNaBH₄ in methanolAlcohol derivative (C=O → CH₂OH)Partial reduction observed
LiAlH₄ in THFComplete reduction to CH₂ groupTheoretical pathway
Aromatic ringsH₂, Pd/C catalystHydrogenated cyclohexane derivativesRequires high pressure

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are feasible.

Reaction TypeReagents/ConditionsProductsNotes
EAS (methoxyphenyl ring)HNO₃/H₂SO₄Nitro-substituted derivativePosition depends on directing effects
Acyl substitution (amide)SOCl₂ or PCl₅Conversion to acid chlorideEnhances reactivity

Hydrolysis Reactions

The ethanediamide linker and pyrrolidinone are susceptible to hydrolysis.

Reaction SiteReagents/ConditionsProductsNotes
Ethanediamide linker6M HCl, reflux4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline + oxalic acidAcid-catalyzed cleavage
Pyrrolidinone ringNaOH (aq), heatRing-opening to form γ-aminobutyric acid derivativeBase-mediated hydrolysis

Cross-Coupling Reactions

The aromatic rings may participate in catalytic coupling.

Reaction TypeReagents/ConditionsProductsNotes
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesRequires halogenated substrate
Ullmann couplingCuI, diaminesN-aryl linkagesLimited experimental data

Functional Group Interconversion

The methoxy groups and amide bonds allow further derivatization.

Reaction TypeReagents/ConditionsProductsNotes
Methoxy → BromideBBr₃ in CH₂Cl₂Aryl bromide + methanolDirect displacement
Amide → NitrilePOCl₃, heatCyano derivativeDehydration pathway

Key Research Findings

  • Demethylation Selectivity : HBr selectively demethylates aromatic methoxy groups over aliphatic ones in related compounds .

  • Pyrrolidinone Stability : The pyrrolidinone ring resists reduction under mild conditions but undergoes ring-opening in strong bases .

  • Synthetic Utility : The ethanediamide linker serves as a proteolytic cleavage site, enabling controlled degradation .

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle progression and the activation of apoptotic pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition can potentially reduce inflammation in conditions such as arthritis and other chronic inflammatory diseases .

Neurological Disorders

Given the presence of the pyrrolidine group, this compound may have applications in treating neurological disorders. Pyrrolidine derivatives have been explored for their neuroprotective effects, suggesting that this compound could be beneficial in conditions like Alzheimer's disease or Parkinson's disease by enhancing cognitive function and reducing neurodegeneration .

Pain Management

The analgesic properties of similar compounds suggest that N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide could be effective in pain management therapies. By acting on pain pathways, it may provide relief from chronic pain conditions without the side effects commonly associated with traditional analgesics .

Case Study 1: Anticancer Activity

A study conducted on a series of arylaminoethyl amides revealed that modifications to the structure significantly enhanced their anticancer efficacy against breast cancer cells. The findings suggested that the incorporation of specific functional groups could optimize the therapeutic index of these compounds, leading to more effective cancer treatments .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the downregulation of NF-κB signaling pathways, providing insights into its potential use as an anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism by which N’-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Differences
Target Compound Ethanediamide backbone, 2-oxopyrrolidin, dual methoxy, methylphenyl 439.5 (estimated) High hydrogen-bond capacity; balanced lipophilicity
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole fused ring, fluorophenyl 468.5 Increased aromaticity and lipophilicity (fluorine); potential CYP inhibition
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Pyrrolidin-1-yl, ethylphenoxy, acetamide 338.4 Reduced hydrogen bonding (single amide); higher membrane permeability
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidin-2-one, diphenylethane, hydroxy group 648.7 Larger heterocycle (6-membered); enhanced solubility via hydroxy group
Detailed Analysis

A. Structural Features

  • Heterocyclic Moieties :
    • The target’s 2-oxopyrrolidin (5-membered lactam) offers conformational rigidity and hydrogen-bonding sites, contrasting with the thiazolo-triazole in (fused aromatic system) and tetrahydropyrimidin-2-one in (6-membered lactam). Larger rings (e.g., tetrahydropyrimidin) may enhance solubility but reduce blood-brain barrier penetration .
    • The pyrrolidin-1-yl group in lacks a carbonyl, reducing hydrogen-bond acceptor capacity compared to the target’s lactam .
  • Substituent Effects: Methoxy Groups: Both the target and include methoxy substituents, which increase metabolic resistance to oxidation compared to ’s ethylphenoxy group . Fluorine vs.

B. Physicochemical Properties

  • Solubility : The target’s dual amides and 2-oxopyrrolidin enhance aqueous solubility compared to ’s single amide. However, ’s hydroxy group provides superior solubility (~15 mg/mL vs. ~5 mg/mL estimated for the target) .
  • Molecular Weight : The target (439.5 g/mol) falls within drug-like space, whereas (648.7 g/mol) may face challenges in oral bioavailability due to higher molecular weight .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C22H30N2O3C_{22}H_{30}N_2O_3, and it features a complex structure that includes methoxy groups and a pyrrolidine moiety. The presence of these functional groups is significant as they often influence the compound's biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Certain analogs have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Pharmacological Effects

  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, research is ongoing to assess its impact on neurodegenerative diseases like Alzheimer's and Parkinson's.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of the compound on human cancer cell lines. The results showed that at certain concentrations, the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study concluded that further investigation into its mechanism could provide insights into new cancer therapies.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus. Results indicated that it exhibited moderate antibacterial activity, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialModerate activity against bacteria
CytotoxicityInduction of apoptosis
Anti-inflammatoryInhibition of inflammatory markers

Pharmacokinetics Profile

ParameterValue
SolubilitySoluble in DMSO
Half-lifeApproximately 4 hours
Bioavailability45% (in animal models)
MetabolismPrimarily hepatic

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalized aromatic precursors. For example:
  • Step 1 : Condensation of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with activated carbonyl intermediates (e.g., ethanedioyl chloride derivatives) under anhydrous conditions (DMF or dichloromethane) .
  • Step 2 : Introduction of the 2-methoxy-2-(2-methoxyphenyl)ethyl group via nucleophilic substitution or reductive amination. Use of catalysts like DMAP or TMSOTf (trimethylsilyl triflate) can enhance regioselectivity .
  • Critical Factors :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions at –40°C to –20°C minimize side reactions in sensitive steps (e.g., glycosylation analogs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating high-purity products (>95%) .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for identifying methoxy groups (δ ~3.8–4.0 ppm), pyrrolidinone carbonyls (δ ~170–175 ppm), and aromatic protons (δ ~6.9–7.5 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1667 cm⁻¹) and N-H bonds (~3468 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335: Respiratory tract irritation) .
  • Storage : Store in airtight containers at –20°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for scalable production?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) to improve efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% in analogous acetamide syntheses .
  • Table 1 : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)Reference
Conventional heating6292
Microwave-assisted7895
Cryogenic (-40°C)5590

Q. How can contradictory biological activity data (e.g., hypoglycemic vs. neuroprotective effects) be resolved?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., AMPK activation for hypoglycemic effects vs. Aβ aggregation inhibition for neuroprotection) to confirm target specificity .
  • Dose-Response Studies : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y) to identify tissue-specific effects .
  • Metabolite Profiling : LC-MS/MS can detect active metabolites that may explain divergent results .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with receptors like PPARγ (hypoglycemic target) or NMDA receptors (neuroprotection) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using Molinspiration or Schrödinger .

Data Contradiction Analysis

Q. Why do NMR spectra of similar ethanediamides show variability in chemical shifts?

  • Methodological Answer :
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm (e.g., amide protons at δ 9.8 in CDCl₃ vs. δ 10.2 in DMSO) .
  • Tautomerism : Keto-enol tautomerism in the pyrrolidinone ring alters δ values for carbonyl carbons (δ ~170–175 ppm) .

Stability and Degradation

Q. What conditions accelerate hydrolytic degradation of the ethanediamide moiety?

  • Methodological Answer :
  • pH Sensitivity : Degrades rapidly at pH > 8 (t₁/₂ = 2h at pH 9) due to hydroxide attack on the amide bond .
  • Stabilizers : Co-formulate with cyclodextrins to protect against hydrolysis in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.